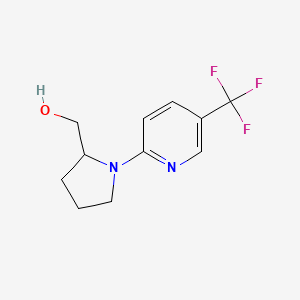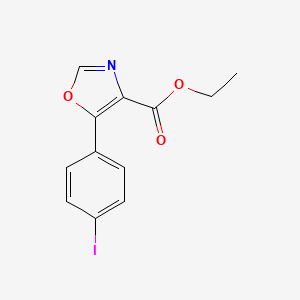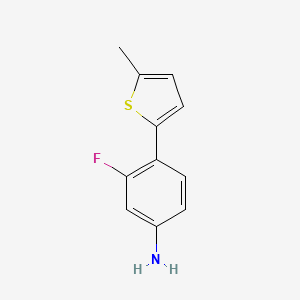![molecular formula C10H14N2 B1399040 N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine CAS No. 1249817-01-3](/img/structure/B1399040.png)
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
説明
“N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C10H16N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI key CVABCKIDOTTWHW-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 164.25 .科学的研究の応用
CNS Disease Treatment
The compound N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine is explored in the context of treating Central Nervous System (CNS) diseases. It functions as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme linked to DNA packaging in eukaryotic cells. By inhibiting LSD1, it can potentially treat schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This is based on the hypothesis that changes in histone 3 methylation, triggered by LSD1 inhibition, can alter gene expression beneficially in these conditions (B. Blass, 2016).
Synthesis of Nevirapine
The compound has been utilized in the synthesis of nevirapine, an anti-infective agent. A process involving the coupling of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide with cyclopropanamine, catalyzed by CuCl, has been developed. This synthesis pathway highlights the compound’s role in pharmaceutical manufacturing (Hu Yong-an, 2012).
Antimicrobial, Antioxidant, and Cytotoxic Activities
A study on secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach revealed compounds structurally related to this compound. These metabolites demonstrated significant antimicrobial, antioxidant, and cytotoxic activities. This indicates the potential of this compound in similar applications (Jian Xiao et al., 2014).
Oxidative N-dealkylation Study
The compound has been used in studies exploring oxidative N-dealkylation, a process relevant in drug metabolism. For example, research on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase provides insights into the metabolic fate of cyclopropylamines, which is critical for understanding how drugs are processed in the body (C. L. Shaffer et al., 2001).
Electroluminescent Properties
In the field of materials science, compounds related to this compound have been explored for their electroluminescent properties. These properties are critical for applications in light-emitting devices, indicating a role for the compound in the development of advanced materials and technologies (A. Ionkin et al., 2005).
Synthesis of Novel Derivatives
Additionally, the compound has been utilized in the synthesis of novel N-cyclopropyldecahydroacridine-1,8-dione derivatives, indicating its role in creating diverse chemical entities for potential pharmacological applications (S. Tu et al., 2005).
Pharmacokinetics and Tissue Distribution Studies
Its derivatives have been investigated for pharmacokinetics and tissue distribution, as seen in a study of a novel ALK5 inhibitor, which suggests its utility in studying drug distribution and metabolism (Y. W. Kim et al., 2008).
特性
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-6-11-10(8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBZGJKVRNGUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)


![1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1398964.png)
amine](/img/structure/B1398966.png)


amine](/img/structure/B1398970.png)



